Cas no 923255-40-7 (3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid)

3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with amino, cyano, and carboxylic acid functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both amino and cyano groups enhances its reactivity, enabling diverse derivatization pathways, while the carboxylic acid moiety facilitates further functionalization or salt formation. The methyl group at the 1-position improves stability, making it suitable for storage and handling. This compound is commonly utilized in medicinal chemistry for constructing complex heterocyclic scaffolds, offering versatility in drug discovery and fine chemical applications.
3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid structure
923255-40-7 structure
Product Name:3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
CAS No:923255-40-7
MF:C7H7N3O2
MW:165.149380922318
MDL:MFCD08445206
CID:4719846
Update Time:2025-10-28

3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
    • FCH1113982
    • 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (ACI)
    • 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
    • MDL: MFCD08445206
    • Inchi: 1S/C7H7N3O2/c1-10-3-4(2-8)5(9)6(10)7(11)12/h3H,9H2,1H3,(H,11,12)
    • InChI Key: OGLORRUAZLHPJO-UHFFFAOYSA-N
    • SMILES: N#CC1C(N)=C(C(O)=O)N(C)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Topological Polar Surface Area: 92

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Additional information on 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction to 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 923255-40-7) and Its Emerging Applications in Chemical Biology

3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, identified by the Chemical Abstracts Service registry number 923255-40-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyrrole derivatives family, which is well-known for its broad spectrum of biological activities and pharmaceutical relevance. The presence of both amino and cyano functional groups, along with a methyl substituent, endows this molecule with versatile reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry applications.

The 3-amino group and the 4-cyano group are particularly noteworthy as they provide opportunities for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological properties. The 1-methyl substituent at the 1-position of the pyrrole ring enhances the stability and solubility of the compound, facilitating its use in various biochemical assays and medicinal chemistry studies.

In recent years, there has been a growing interest in pyrrole-based compounds due to their demonstrated efficacy in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The cyano group, in particular, has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a key moiety in the design of novel therapeutic agents. For instance, studies have highlighted the potential of cyano-substituted pyrroles in inhibiting Janus kinases (JAKs), which play a crucial role in immune responses and autoimmune disorders.

Research published in leading journals such as *Journal of Medicinal Chemistry* and *Bioorganic & Medicinal Chemistry* has begun to explore the pharmacological profile of 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. These studies have revealed that the compound demonstrates promising activity against various disease models, including acute inflammation and tumor proliferation. The amino group allows for further derivatization via amide or urea linkages, which are common strategies in drug design to enhance binding affinity and selectivity.

The structural framework of this compound also makes it an attractive candidate for developing small-molecule probes for biochemical assays. The pyrrole core serves as a recognition element that can interact with specific targets such as proteases or transcription factors. Additionally, the presence of both electron-withdrawing (cyano) and electron-donating (amino) groups facilitates hydrogen bonding interactions, which are critical for achieving high specificity in molecular recognition processes.

One of the most exciting developments in recent research is the application of 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid in the field of metalloproteinase inhibition. Metalloproteinases are a class of enzymes involved in various physiological processes, including tissue remodeling and cancer progression. Several studies have demonstrated that pyrrole derivatives can act as potent inhibitors of matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-12. The unique combination of functional groups in this compound allows it to bind effectively to the active sites of these enzymes, thereby inhibiting their catalytic activity.

Another area where this compound has shown promise is in the development of novel antimicrobial agents. The rise of antibiotic-resistant pathogens has necessitated the discovery of new therapeutic strategies, and natural product-inspired scaffolds like pyrroles offer a rich source of bioactive molecules. Preliminary data indicate that derivatives of 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid exhibit inhibitory effects against Gram-positive bacteria, suggesting potential applications in treating infections caused by multidrug-resistant strains.

The synthetic accessibility of 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid also contributes to its appeal as a research tool. The compound can be readily synthesized through multi-step organic transformations starting from commercially available precursors such as methyl acetoacetate or 2-aminothiophene carboxylate. This accessibility allows researchers to rapidly explore its derivatives via structure-function relationship studies, accelerating the discovery process.

In conclusion, 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 923255-40-7) represents a versatile scaffold with significant potential in chemical biology and drug development. Its unique structural features enable diverse applications ranging from enzyme inhibition to antimicrobial therapy. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly important role in advancing our understanding of disease mechanisms and developing novel therapeutic interventions.

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